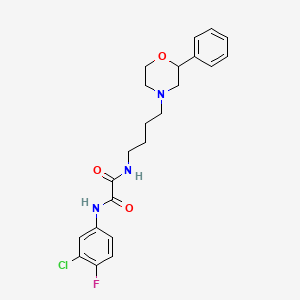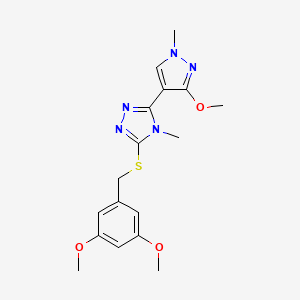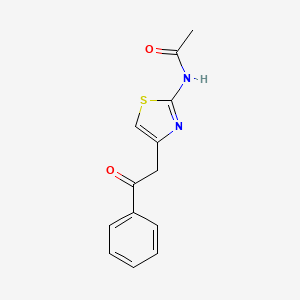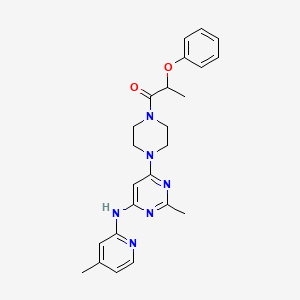
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, also known as IDPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It belongs to the class of indole-based compounds and is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge in certain experiments.
Orientations Futures
Future research on 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate could focus on its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It could also involve the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies could investigate the potential side effects and toxicity of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 2-oxo-1-phenylethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid in the presence of a coupling agent to form the final product, 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-16-10-11-18(24)26-19(16)22(28)29-21(13-6-2-1-3-7-13)20(27)15-12-25-17-9-5-4-8-14(15)17/h1-12,21,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPAZTXYSQKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)OC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)


![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)


![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)




![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)